molecular formula C15H17N3 B095797 Anatalline CAS No. 18793-19-6

Anatalline

Cat. No.: B095797
CAS No.: 18793-19-6
M. Wt: 239.32 g/mol
InChI Key: COWQBMIVVHLMNO-UHFFFAOYSA-N
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Description

Anatalline is a minor alkaloid found in tobacco plants, specifically in the species Nicotiana tabacum. It is structurally characterized by the presence of two pyridyl rings and a central saturated heterocyclic ring. This compound is part of the pyridine alkaloid family, which also includes nicotine, anatabine, and anabasine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of anatalline involves several steps. One of the methods reported includes the condensation of 3-pyridylacetonitrile with 3-pyridylaldehyde in the presence of a base to form a chalcone intermediate. This intermediate undergoes a Michael addition with diethyl malonate, followed by decarboxylation and reductive amination to yield this compound .

Industrial Production Methods: it can be produced in laboratory settings using cell cultures of Nicotiana tabacum treated with methyl jasmonate, which induces the accumulation of this compound along with other alkaloids .

Chemical Reactions Analysis

Types of Reactions: Anatalline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of this compound can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the pyridyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.

Major Products:

Scientific Research Applications

Anatalline has several applications in scientific research:

Mechanism of Action

The mechanism of action of anatalline is not fully understood. it is believed to interact with nicotinic acetylcholine receptors in a manner similar to nicotine. This interaction can modulate neurotransmitter release and influence various physiological processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Anatalline is similar to other pyridine alkaloids such as:

    Nicotine: The most well-known alkaloid in tobacco, primarily responsible for its addictive properties.

    Anatabine: Another minor alkaloid with anti-inflammatory properties.

    Anabasine: Known for its insecticidal properties.

Uniqueness: this compound is unique due to its specific structural configuration and its occurrence in tobacco plants. Unlike nicotine, which contains a pyrrolidine ring, this compound has a central saturated heterocyclic ring, distinguishing it from other alkaloids .

Biological Activity

Anatalline, a pyridine-based alkaloid with the chemical structure 2,4-di(3-pyridyl)piperidine, has garnered significant attention due to its various biological activities and potential applications in pharmacology and plant metabolism. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and implications for health and disease.

Chemical Structure and Properties

This compound is characterized by its unique cis configuration and the presence of two pyridine rings attached to a piperidine backbone. This structural arrangement is crucial for its biological activity, particularly its role as a nicotinic acetylcholine receptor (nAChR) agonist, which allows it to mimic nicotine's effects in the body .

Property Details
Molecular Formula C12_{12}H14_{14}N2_{2}
Molecular Weight 198.25 g/mol
Structural Features Two pyridine rings on a piperidine backbone

Nicotinic Agonism

This compound acts primarily as a nicotinic agonist , binding to nAChRs in the brain, particularly in the striatum, which is associated with movement and reward pathways. This property has implications for studying neurological disorders such as Parkinson's disease. Research employing techniques like in vivo microdialysis has demonstrated that this compound can influence dopamine release in the striatum, providing insights into its potential therapeutic effects .

Plant Metabolism

In plant systems, particularly in Nicotiana species (tobacco), this compound accumulation has been linked to metabolic responses induced by compounds like methyl jasmonate. Studies have shown that this compound and its precursor, anatabine, form a significant portion of the alkaloid pool in tobacco cell cultures. The biosynthetic pathways involved indicate that methyl jasmonate plays a crucial role in regulating alkaloid production .

Case Studies and Research Findings

Several studies highlight this compound's biological activity:

  • Tobacco Cell Cultures : Research indicated that when elicited with methyl jasmonate, tobacco cell cultures produced significant amounts of this compound while nicotine remained a minor product. This suggests a metabolic shift towards alkaloids like this compound under specific stress conditions .
  • Pharmacological Studies : Although no extensive pharmacological studies have been reported specifically for this compound, its structural similarity to other nAChR ligands suggests potential for developing new therapeutic agents targeting these receptors .
  • Biomarker Potential : Recent findings propose that this compound may serve as a selective biomarker for tobacco exposure due to its unique metabolic profile compared to other alkaloids present in tobacco products .

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other alkaloids, which can provide context for its biological activity:

Compound Name Structure Type Unique Features
AnatabinePyridine-based alkaloidInduced by methyl jasmonate; similar biosynthetic pathway
NicotinePyridine-based alkaloidMajor psychoactive compound in tobacco; stronger effects than this compound
AnabasinePyridine-based alkaloidPrecursor to nicotine; less potent than nicotine

Properties

IUPAC Name

3-(2-pyridin-3-ylpiperidin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-4,6-7,10-12,15,18H,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWQBMIVVHLMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1C2=CN=CC=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332132
Record name Anatalline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18793-19-6
Record name Anatalline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.